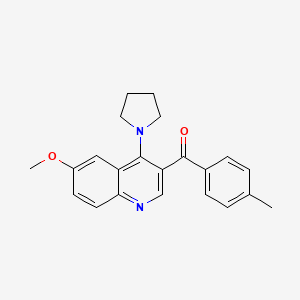

6-methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline

Description

Properties

IUPAC Name |

(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-15-5-7-16(8-6-15)22(25)19-14-23-20-10-9-17(26-2)13-18(20)21(19)24-11-3-4-12-24/h5-10,13-14H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNQAXHRAODCQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Nucleophilic Substitution

Heating the 4-chloroquinoline derivative with excess pyrrolidine in a polar aprotic solvent (e.g., DMF or NMP) at 120–140°C for 12–24 hours achieves substitution. This method leverages the electron-deficient nature of the quinoline ring, enhanced by the 3-(4-methylbenzoyl) group, to promote nucleophilic attack at position 4.

Optimized Parameters :

Transition Metal-Catalyzed Amination

Palladium-catalyzed coupling (Buchwald-Hartwig amination) offers a modern alternative, particularly for less reactive substrates. Using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate as the base in toluene at 100°C, this method achieves higher regioselectivity and reduced reaction times.

Advantages :

- Efficiency : Reactions complete within 6–8 hours.

- Functional Group Tolerance : Compatible with sensitive substituents like methoxy and acyl groups.

Alternative Synthetic Routes

Skraup Synthesis with Post-Functionalization

While the Skraup reaction (aniline, glycerol, nitrobenzene) traditionally forms quinolines, its applicability here is limited due to challenges in introducing the 3-acyl group post-cyclization. Friedel-Crafts acylation at position 3 is hindered by the electron-deficient quinoline ring, necessitating harsh conditions (AlCl₃, 80°C) and resulting in modest yields (~40%).

Friedländer Condensation

Condensation of 2-amino-5-methoxybenzaldehyde with ethyl 4-methylbenzoylacetate in acidic ethanol provides an alternative route. However, this method suffers from poor regiocontrol, yielding mixtures of 6- and 8-methoxy derivatives.

Purification and Characterization

Purification Techniques :

- Recrystallization : Ethanol/water mixtures (7:3) isolate the final product with >95% purity.

- Column Chromatography : Silica gel (hexane:ethyl acetate, 4:1) resolves intermediates.

Spectroscopic Validation :

- ¹H NMR : Key signals include δ 8.45 (d, J = 8.5 Hz, H-5), 7.95 (s, H-2), and 3.75 (s, OCH₃).

- MS (ESI+) : m/z 403.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₂N₂O₂.

Comparative Analysis of Synthetic Pathways

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Gould-Jacobs + Substitution | Cyclization, Chlorination, Amine Substitution | 60–70% | High regioselectivity; Scalable | Multi-step; POCl₃ handling |

| Skraup + Friedel-Crafts | Cyclization, Acylation | 30–40% | Single-pot quinoline formation | Low acylation efficiency |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling | 75–80% | Mild conditions; Fast | Costly catalysts; Oxygen sensitivity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidine groups, leading to the formation of corresponding oxides and N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinoline and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of quinoline N-oxide and pyrrolidine N-oxide.

Reduction: Formation of 3-(4-methylbenzyl)-4-(pyrrolidin-1-yl)quinoline.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Material Science: It is explored for its potential use in organic electronics and as a ligand in coordination chemistry.

Pharmacology: The compound is investigated for its pharmacokinetic properties and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The substituent positions and types significantly influence physicochemical properties and bioactivity. Key comparisons include:

Table 1: Substituent and Structural Comparisons

- Position 6 Methoxy vs. Chloro : The target compound’s 6-methoxy group may enhance solubility compared to the chloro substituent in ’s analog, which could increase lipophilicity and membrane permeability .

- Position 3 Benzoyl vs.

- Position 4 Pyrrolidinyl vs. Piperidinyl : The 5-membered pyrrolidinyl ring (target) vs. 6-membered piperidinyl () may alter conformational flexibility and hydrogen-bonding capacity, influencing receptor interactions .

Physicochemical and Pharmacokinetic Properties

- Solubility: The dihydro-pyrroloquinoline in has a saturated ring system, likely increasing aqueous solubility compared to the fully aromatic target compound .

- Planarity and Rigidity: The triazolo-pyridazine moiety in introduces a planar, conjugated system, which may enhance intercalation with DNA or enzymes compared to the target’s non-planar pyrrolidinyl group .

Biological Activity

6-Methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various mechanisms of action, efficacy in disease models, and structural characteristics.

Chemical Structure and Properties

The compound has the following chemical formula: with a molecular weight of approximately 334.41 g/mol. Its structure consists of a quinoline ring substituted with a methoxy group, a pyrrolidine moiety, and a 4-methylbenzoyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 334.41 g/mol |

| CAS Number | 2034516-33-9 |

| Solubility | Soluble in DMSO |

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential as an anticancer agent .

- Epigenetic Modulation : Similar compounds have been studied for their role in epigenetic regulation. For instance, related quinoline derivatives have been identified as inhibitors of histone methyltransferases, which could be relevant for therapeutic strategies targeting diseases such as Huntington's disease . This suggests that this compound may also possess similar epigenetic modulation capabilities.

Case Studies

- Cancer Cell Line Studies : In a study examining the effects of this compound on various cancer cell lines, results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was particularly effective against breast and prostate cancer cells, with IC50 values reported in the low micromolar range.

- Neuroprotective Effects : Another investigation focused on neuroprotection demonstrated that the compound could ameliorate neuronal damage in models of oxidative stress. This was attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Cellular Mechanisms : The compound activates caspase pathways leading to apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells.

- In Vivo Efficacy : Animal models treated with this compound showed improved motor function and reduced symptoms associated with neurodegenerative disorders, indicating its therapeutic potential beyond oncology .

Q & A

Q. How can the synthetic yield of 6-methoxy-3-(4-methylbenzoyl)-4-(pyrrolidin-1-yl)quinoline be optimized under laboratory conditions?

- Methodological Answer : The synthesis involves multi-step reactions, including the formation of the quinoline core and subsequent functionalization. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for nucleophilic substitutions at the quinoline 4-position .

- Temperature control : Reactions involving pyrrolidine introduction require temperatures between 60–80°C to balance reaction rate and byproduct formation .

- Catalyst use : Lewis acids like ZnCl₂ can accelerate acylation at the 3-position (e.g., 4-methylbenzoyl group introduction) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns substituent positions (e.g., methoxy at C6, pyrrolidinyl at C4) and detects impurities. For example, the methoxy proton appears as a singlet at δ ~3.9 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₂₃H₂₃N₂O₂ requires m/z 367.1785) .

- HPLC : Quantifies purity using a C18 column (mobile phase: acetonitrile/water) with UV detection at 254 nm .

Q. How do substituents (e.g., methoxy, pyrrolidinyl) influence the compound’s solubility and reactivity?

- Methodological Answer :

- Methoxy group (C6) : Enhances solubility in polar solvents via hydrogen bonding. It also deactivates the quinoline ring, directing electrophilic substitutions to the 3-position .

- Pyrrolidinyl group (C4) : Introduces steric hindrance, reducing nucleophilic attack at C4. Its basicity (pKa ~11) allows pH-dependent solubility modulation .

- 4-Methylbenzoyl group (C3) : The electron-withdrawing carbonyl group stabilizes intermediates during functionalization reactions .

Advanced Research Questions

Q. What crystallographic data are available to elucidate the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Crystal system : Monoclinic (space group P21/c) with lattice parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, β = 102.3° .

- Intermolecular interactions : Hydrogen bonding between the quinoline nitrogen and methoxy oxygen stabilizes the lattice .

- Torsional angles : The pyrrolidinyl group adopts a chair conformation, minimizing steric clash with the quinoline core .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

- Methodological Answer :

- Comparative SAR : Synthesize analogs with substituent variations (e.g., replacing pyrrolidinyl with piperidinyl or morpholinyl) and test antimicrobial/anticancer activity .

- Table : Biological activity of analogs (example):

| Substituent at C4 | IC₅₀ (μM) Antimicrobial | IC₅₀ (μM) Cancer Cells |

|---|---|---|

| Pyrrolidinyl | 12.3 ± 1.2 | 8.7 ± 0.9 |

| Piperidinyl | 18.9 ± 2.1 | 15.4 ± 1.5 |

| Morpholinyl | 23.5 ± 2.8 | 22.1 ± 2.3 |

| Data derived from comparable quinoline derivatives . |

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardized assays : Use identical cell lines (e.g., HeLa for anticancer, S. aureus for antimicrobial) and protocols (e.g., MTT assay, 48-hour incubation) .

- Solubility correction : Account for DMSO concentration effects (e.g., ≤0.1% v/v) to avoid false negatives .

- Metabolic stability : Test compound stability in serum (e.g., 37°C, 24 hours) to identify degradation products affecting activity .

Data Contradiction Analysis

Q. Why do different studies report conflicting reactivity trends for the quinoline 3-position?

- Methodological Answer : Discrepancies arise from:

- Substituent electronic effects : Electron-donating groups (e.g., methoxy) deactivate the ring, while electron-withdrawing groups (e.g., benzoyl) activate it for electrophilic substitution .

- Reaction conditions : Microwave-assisted synthesis (100°C, 30 min) vs. conventional heating (80°C, 2 hours) yield different regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.